molecular formula C19H16N6O B3008485 N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1286695-27-9

N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B3008485
CAS No.: 1286695-27-9
M. Wt: 344.378
InChI Key: RVVBUHOXDRBEQE-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an acetamide linker with two privileged heterocyclic structures: a 1H-tetrazole and a 1H-pyrrole. The 1H-tetrazole moiety is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability while mimicking the carboxylate's charge distribution and geometry . This makes the compound a valuable scaffold for investigating novel enzyme inhibitors, particularly in targets where carboxylic acid-containing substrates are involved, such as angiotensin II receptor antagonists and other therapeutic targets . The incorporation of the 1H-pyrrole ring adds significant versatility, as this heterocycle is a common feature in pharmaceuticals and natural products, contributing to aromatic stacking interactions within biological systems. The molecular framework is engineered to allow for further synthetic elaboration, making it a key intermediate for generating compound libraries. Potential applications include its use as a core structure in the development of new chemical entities for oncological, cardiovascular, and inflammatory diseases. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate safety precautions, consulting the material safety data sheet prior to use.

Properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-19(18(24-12-4-5-13-24)15-6-2-1-3-7-15)21-16-8-10-17(11-9-16)25-14-20-22-23-25/h1-14,18H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBUHOXDRBEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)N3C=NN=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O, with a molecular weight of 344.378 g/mol. The compound features a tetrazole ring, a phenyl group, and a pyrrole moiety, which are known for their diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing tetrazole and pyrrole moieties exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole derivatives can inhibit tubulin polymerization, acting as potent antiproliferative agents against various cancer cell lines. The mechanism often involves interaction with the colchicine site on tubulin, leading to apoptosis in cancer cells through the mitochondrial pathway, activating caspases such as caspase-9 and caspase-3 .

CompoundActivityIC50 (µM)Mechanism
This compoundAntiproliferativeTBDTubulin polymerization inhibition
Similar Tetrazole DerivativeAntiproliferative0.5 - 5.0Apoptosis via caspase activation

2. Antimicrobial Activity

The tetrazole ring is known for its ability to interact with biological targets, which can also extend to antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties by disrupting microbial cell function .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor. The tetrazole moiety can mimic carboxylate groups, allowing it to bind effectively at enzyme active sites. This characteristic is particularly valuable in the design of drugs targeting specific enzymes involved in disease processes.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their anticancer properties. Among them, compounds structurally related to this compound showed promising results against various cancer cell lines, exhibiting IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

SAR Analysis

Structure–activity relationship (SAR) analyses have been conducted on similar compounds, revealing that substituents on the phenyl and pyrrole rings significantly affect potency. For example, introducing electron-donating groups enhanced the antiproliferative activity against breast cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction: The compound's ability to mimic natural substrates allows it to interfere with enzyme function.

Cell Cycle Disruption: By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Pharmacological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (Query Compound) Tetrazole, pyrrole, phenyl, acetamide C₁₉H₁₇N₅O 331.37 Hypothesized CNS or enzyme modulation
N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 31) Tetrazole, benzimidazole, pyrazole C₁₇H₁₄N₁₀O 366.35 Not reported; likely enzyme inhibition
N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide Pyrazole, dimethylamine C₇H₁₀N₃O 167.20 Unknown; used in synthetic studies
Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) Triazine, piperidine, benzyloxy C₂₄H₂₇N₇O₂ 469.52 Sodium channel inhibition, analgesia

Key Observations :

  • The query compound’s tetrazole and pyrrole groups distinguish it from benzimidazole derivatives (e.g., Compound 31) and simpler pyrazole acetamides (e.g., N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide). These groups may enhance its binding to polar targets or improve metabolic stability compared to carboxylic acid analogs .
  • Triazine-based acetamides like Compound H exhibit sodium channel inhibition, suggesting that the query compound’s larger aromatic systems (phenyl and pyrrole) could modulate similar targets but with altered selectivity or potency .
Physicochemical Properties
  • Acid-Base Behavior : The tetrazole group (pKa ~4.9) introduces pH-dependent solubility, unlike neutral pyrazole or benzimidazole derivatives .
Pharmacological Potential

While direct activity data for the query compound are unavailable, structural parallels suggest:

  • Enzyme Inhibition : Benzimidazole-tetrazole hybrids (e.g., Compound 31) are explored as enzyme inhibitors, implying the query compound could target similar pathways.

Data Table: Comparative Analysis of Selected Acetamides

Parameter Query Compound Compound 31 N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide Compound H
Molecular Weight 331.37 366.35 167.20 469.52
Key Functional Groups Tetrazole, pyrrole, phenyl Tetrazole, benzimidazole Pyrazole, dimethylamine Triazine, piperidine
Synthetic Complexity Moderate High Low Very High
Bioactivity Hypothesized CNS modulation Enzyme inhibition (speculative) Unknown Sodium channel inhibition

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